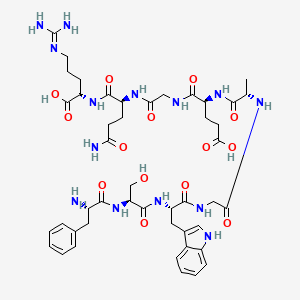
4-hydroxy-2-(4-isopropylphenyl)-6H-1,3-thiazin-6-one
Overview
Description
The compound 4-hydroxy-2-(4-isopropylphenyl)-6H-1,3-thiazin-6-one is a derivative of thiazine, which is a heterocyclic compound containing sulfur and nitrogen in the ring structure. The presence of a hydroxy group and an isopropylphenyl group suggests potential for varied chemical reactivity and biological activity. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related thiazine derivatives and their synthesis, which can provide insights into the chemistry of similar compounds.
Synthesis Analysis
The synthesis of thiazine derivatives is well-documented in the provided literature. For instance, the reaction of 4-isopropyl-2H-1,4-thiazin-3-one with N-chloro- and N-bromosuccinimide leads to halogenated derivatives at the 6-position, indicating a high reactivity at this position in the thiazine ring . Additionally, the synthesis of 2-isopropylidenazinothiazolines involves the interaction of dihydroxy tetrachloro dihydrobenzofuran with thiosemicarbazide derivatives, which could be analogous to the synthesis of 4-hydroxy-2-(4-isopropylphenyl)-6H-1,3-thiazin-6-one by substituting the appropriate phenyl derivative .
Molecular Structure Analysis
The molecular structure of thiazine derivatives is characterized by spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and mass spectrometry . These techniques provide detailed information about the functional groups, the substitution pattern on the thiazine ring, and the overall molecular conformation. The presence of a hydroxy group and an isopropylphenyl group in the compound of interest would influence its molecular interactions and properties, such as hydrogen bonding and hydrophobic interactions.
Chemical Reactions Analysis
Thiazine derivatives exhibit a range of chemical reactivities. For example, the halogenated derivatives of 4-isopropyl-2H-1,4-thiazin-3-one show reactivity with various nucleophiles, including water, alcohols, thiols, ammonia, and amines, leading to 2-substituted compounds . This suggests that the compound 4-hydroxy-2-(4-isopropylphenyl)-6H-1,3-thiazin-6-one could also undergo similar nucleophilic substitution reactions, potentially at the 2-position or elsewhere on the ring depending on the substituents' electronic effects and steric hindrance.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazine derivatives are influenced by their molecular structure. The presence of electron-donating or electron-withdrawing groups, such as a hydroxy group, can affect the compound's acidity, basicity, and solubility. The isopropylphenyl group would contribute to the compound's hydrophobic character, potentially affecting its solubility in organic solvents. The chemical stability and reactivity of the compound would be determined by the nature of the substituents and the thiazine ring's susceptibility to electrophilic or nucleophilic attack .
Scientific Research Applications
Chemical Reactions and Derivatives
4-hydroxy-2-(4-isopropylphenyl)-6H-1,3-thiazin-6-one and its derivatives have been studied for their chemical reactivity and the formation of various compounds. For instance, reactions with N-chloro- and N-bromosuccinimide have been observed to occur at specific positions, leading to the formation of halo derivatives in high yield. The compound has also been used to produce addition compounds with methanesulfonyl chloride and has shown reactivity with water, alcohols, thiols, ammonia, and amines, yielding various 2-substituted compounds. These studies highlight the compound's potential in organic synthesis and chemical transformations (Masuda et al., 1983).
Pharmaceutical Research
In the pharmaceutical field, derivatives of 1,3-thiazines, which include 4-hydroxy-2-(4-isopropylphenyl)-6H-1,3-thiazin-6-one, have been recognized for their biological activities. Various synthesized chloro-substituted 1,3-thiazines have been studied for their antibacterial properties against a range of pathogens. These compounds exhibit a range of activities, making them potential candidates for the development of new antibacterial agents (Gajbhiye, 2021).
Antimicrobial Agents
The compound's derivatives have been synthesized and evaluated for their antimicrobial properties. Studies have shown that certain 4-thiazolidinones, which can be synthesized from 4-hydroxy-2-(4-isopropylphenyl)-6H-1,3-thiazin-6-one, exhibit antimicrobial activity. These compounds have been screened against various pathogens, indicating their potential as antimicrobial agents (Patolia et al., 1996).
HIV-1 Protease Inhibition
Some derivatives of the compound have been synthesized specifically for inhibiting human immunodeficiency virus-1 (HIV-1) protease, a crucial enzyme in the HIV life cycle. This highlights the compound's relevance in the search for new therapeutic agents against HIV (Prasad, 1996).
properties
IUPAC Name |
4-hydroxy-2-(4-propan-2-ylphenyl)-1,3-thiazin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S/c1-8(2)9-3-5-10(6-4-9)13-14-11(15)7-12(16)17-13/h3-8,15H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZUCUOKIFSANOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=NC(=CC(=O)S2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001193666 | |
| Record name | 4-Hydroxy-2-[4-(1-methylethyl)phenyl]-6H-1,3-thiazin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001193666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-2-(4-isopropylphenyl)-6H-1,3-thiazin-6-one | |
CAS RN |
338400-11-6 | |
| Record name | 4-Hydroxy-2-[4-(1-methylethyl)phenyl]-6H-1,3-thiazin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338400-11-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-2-[4-(1-methylethyl)phenyl]-6H-1,3-thiazin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001193666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(4E,6E,12E)-3-acetyloxytetradeca-4,6,12-trien-8,10-diynyl] acetate](/img/structure/B3028731.png)






![2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B3028745.png)
![(5R,8S,9S,10S,11S,14R)-17-[(2R,4S)-4-[(2R)-3,3-Dimethyloxiran-2-yl]-4-hydroxybutan-2-yl]-11-hydroxy-4,4,8,10,14-pentamethyl-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione](/img/structure/B3028746.png)




